4-Dimethylaminobenzoyl chloride HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

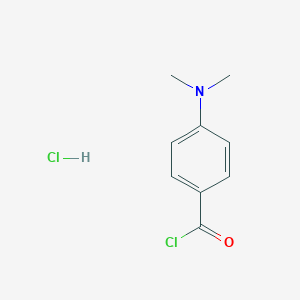

4-Dimethylaminobenzoyl chloride HCl is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dimethylamino group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

4-Dimethylaminobenzoyl chloride HCl can be synthesized through the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent like dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the formation of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

化学反応の分析

Types of Reactions

4-Dimethylaminobenzoyl chloride HCl undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-(dimethylamino)benzoic acid and hydrochloric acid.

Common Reagents and Conditions

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts in the presence of a base to form esters.

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

4-(Dimethylamino)benzoic acid: Formed from hydrolysis.

科学的研究の応用

Organic Synthesis

4-Dimethylaminobenzoyl chloride HCl serves as a crucial reagent in organic synthesis for preparing amides and esters. It reacts with nucleophiles such as amines to form amides and with alcohols to produce esters. This property makes it valuable in creating complex organic molecules for research purposes.

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Substitution Reaction | Amines | Amides |

| Substitution Reaction | Alcohols | Esters |

| Hydrolysis | Water | 4-(Dimethylamino)benzoic acid |

Biological Applications

In biological research, this compound is utilized as a labeling reagent in biochemical assays, facilitating the detection of biomolecules. It is also involved in the synthesis of biologically active compounds, which are critical for drug development .

Case Study: Drug Development

Research has demonstrated that derivatives of this compound exhibit activity against various parasites, highlighting its potential in medicinal chemistry . For instance, modifications to this compound have led to new analogs that show promise in treating malaria and leishmaniasis.

Analytical Chemistry

The compound is extensively used as a derivatization reagent in high-performance liquid chromatography (HPLC). By forming derivatives with amino acids or other analytes, it enhances their detectability and separation during analysis.

| Application Area | Methodology | Outcome |

|---|---|---|

| Analytical Chemistry | HPLC Derivatization | Improved Detection |

Industrial Applications

In industrial settings, this compound is employed in the production of dyes, pigments, and other chemicals. Its reactivity allows it to serve as an intermediate in various synthetic pathways essential for manufacturing processes .

作用機序

The mechanism of action of 4-Dimethylaminobenzoyl chloride HCl involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The dimethylamino group enhances its reactivity by donating electron density to the benzene ring, making the acyl chloride more susceptible to nucleophilic attack .

類似化合物との比較

Similar Compounds

Benzoyl chloride: Lacks the dimethylamino group, making it less reactive.

4-Methoxybenzoyl chloride: Contains a methoxy group instead of a dimethylamino group, leading to different reactivity and applications.

4-Nitrobenzoyl chloride: Contains a nitro group, making it more reactive towards nucleophiles.

Uniqueness

4-Dimethylaminobenzoyl chloride HCl is unique due to the presence of the dimethylamino group, which enhances its reactivity and makes it suitable for a wide range of chemical transformations. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

生物活性

4-Dimethylaminobenzoyl chloride hydrochloride (4-DMABCl·HCl), with the molecular formula C₉H₁₀ClNO, is a derivative of benzoyl chloride characterized by the presence of a dimethylamino group at the para position of the benzene ring. This compound is notable for its reactivity and utility in various chemical and biological applications, particularly in organic synthesis and analytical chemistry.

4-DMABCl·HCl primarily acts as a derivatization reagent in high-performance liquid chromatography (HPLC). It forms covalent bonds with amino groups in biomolecules, facilitating the detection and separation of compounds during analysis. The compound can acylate lysine residues in proteins, which alters their properties and enhances analytical sensitivity.

Target Interactions

- Amino Groups : Acylation of lysine residues.

- Biomolecules : Interaction with proteins and enzymes through covalent bonding.

Biological Applications

4-DMABCl·HCl is employed in several biological contexts:

- Synthesis of Biologically Active Molecules : It serves as a building block for various pharmaceutical intermediates.

- Labeling Reagent : Used in biochemical assays for enhanced detection capabilities.

- Analytical Chemistry : Its ability to form derivatives aids in the analysis of complex biological samples .

Reactivity

The compound undergoes several types of reactions:

- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

- Hydrolysis : In the presence of water, it hydrolyzes to yield 4-(dimethylamino)benzoic acid and hydrochloric acid.

Stability

4-DMABCl·HCl is known to be moisture-sensitive, which can significantly affect its stability and reactivity in laboratory settings. Proper storage conditions are essential to maintain its efficacy .

Synthesis and Biological Evaluation

Research has demonstrated that derivatives of 4-DMABCl·HCl exhibit varying biological activities. For instance, modifications to the compound have led to enhanced anti-parasitic activity against Toxoplasma gondii tachyzoites. This highlights the potential for developing new therapeutic agents based on structural modifications of 4-DMABCl·HCl derivatives .

Structure-Activity Relationships

A study investigated the structure-activity relationships (SAR) of various benzoyl derivatives, including those derived from 4-DMABCl·HCl. The findings indicated that specific substitutions could enhance biological activity while minimizing toxicity. For example, certain salicylamide derivatives demonstrated selective activity against Plasmodium falciparum and Leishmania donovani, showcasing the importance of chemical structure in determining biological efficacy .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| Benzoyl Chloride | Lacks dimethylamino group | Less reactive; primarily used in synthesis |

| 4-Methoxybenzoyl Chloride | Contains methoxy group | Different reactivity; limited biological applications |

| 4-Nitrobenzoyl Chloride | Contains nitro group | More reactive towards nucleophiles; used in specific synthetic pathways |

特性

IUPAC Name |

4-(dimethylamino)benzoyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-7(4-6-8)9(10)12;/h3-6H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWGJAWIMCXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622053 |

Source

|

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149898-87-3 |

Source

|

| Record name | 4-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。